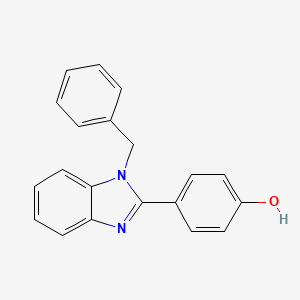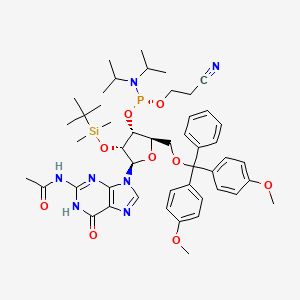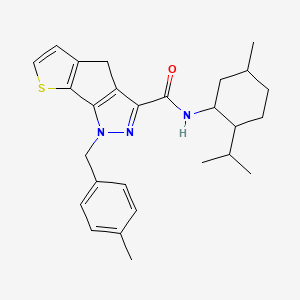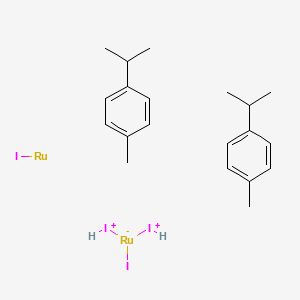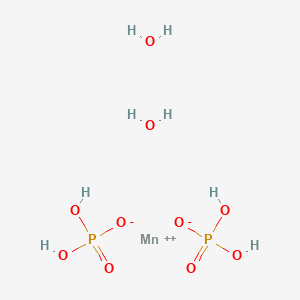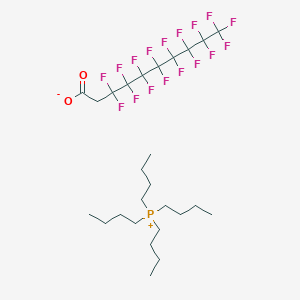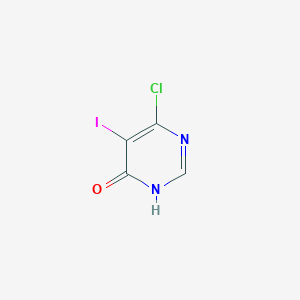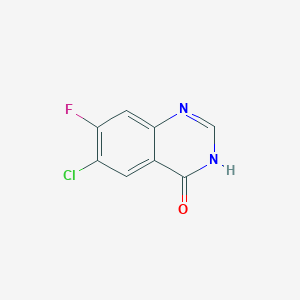
6-Chloro-7-fluoro-3,4-dihydroquinazolin-4-one
Vue d'ensemble
Description
6-Chloro-7-fluoro-3,4-dihydroquinazolin-4-one is a chemical compound belonging to the class of quinazolinones. It has a molecular weight of 198.58 .
Molecular Structure Analysis
The molecular structure of 6-Chloro-7-fluoro-3,4-dihydroquinazolin-4-one is represented by the InChI code1S/C8H4ClFN2O/c9-5-1-4-7 (2-6 (5)10)11-3-12-8 (4)13/h1-3H, (H,11,12,13) . Physical And Chemical Properties Analysis
The compound is a powder with a molecular weight of 198.58 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Applications De Recherche Scientifique
Antimicrobial Studies
- 6-Chloro-7-fluoro-3,4-dihydroquinazolin-4-one derivatives have been synthesized and tested for antimicrobial properties. For instance, fluoroquinolone-based 4-thiazolidinones derived from a similar compound showed significant antifungal and antibacterial activities (Patel & Patel, 2010).
Interaction with Human Serum Albumin
- Studies have explored the interaction between fluorine-substituted dihydroquinazoline derivatives and human serum albumin (HSA), revealing that these compounds can bind to HSA and induce conformation and structural changes. This interaction is important for understanding drug-protein interactions and drug delivery mechanisms (Wang et al., 2016).
Cancer Research
- Certain derivatives, such as 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline, have shown efficacy in inhibiting the proliferation of lung cancer cells, suggesting potential applications in cancer treatment (Cai et al., 2019).
Antibacterial Agents
- Quinazoline derivatives have been studied as potent antibacterial agents, with some compounds exhibiting significant activities against both Gram-positive and Gram-negative bacteria. This includes derivatives of 6-chloro-7-fluoro-3,4-dihydroquinazolin-4-one, which show promise in combating bacterial resistance (Kuramoto et al., 2003).
Anti-inflammatory and Analgesic Research
- Novel 4(3H)-quinazolinone derivatives have been synthesized and evaluated for their potential anti-inflammatory and analgesic activity, highlighting the versatility of 6-chloro-7-fluoro-3,4-dihydroquinazolin-4-one in medicinal chemistry (Farag et al., 2012).
Drug Design and Development
- Derivatives of 6-chloro-7-fluoro-3,4-dihydroquinazolin-4-one have been used in drug design, contributing to the development of novel antibacterial and anticancer agents. This includes the synthesis of tetracyclic fluoroquinolones, which have shown dual action as antibacterial and anticancer chemotherapeutics (Al-Trawneh et al., 2010).
Safety And Hazards
Orientations Futures
While specific future directions for 6-Chloro-7-fluoro-3,4-dihydroquinazolin-4-one are not mentioned in the search results, quinazolinone derivatives have been found to exhibit various medicinal properties such as analgesic, anti-inflammatory, and anticancer activities, as well as antimicrobial activity . These compounds are valuable intermediates in organic synthesis and are of interest in medicinal chemistry .
Propriétés
IUPAC Name |
6-chloro-7-fluoro-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClFN2O/c9-5-1-4-7(2-6(5)10)11-3-12-8(4)13/h1-3H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTNDXMBXYIXSDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)F)N=CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-7-fluoro-3,4-dihydroquinazolin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



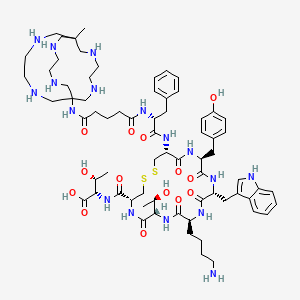
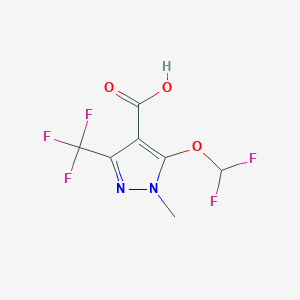
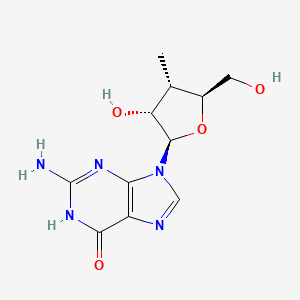
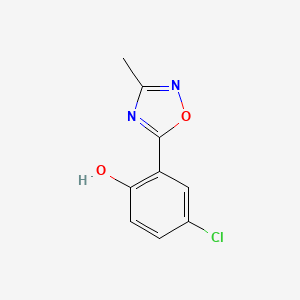
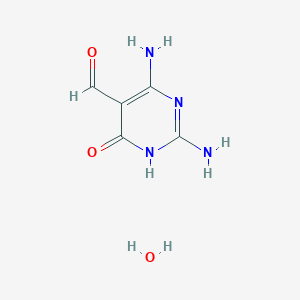
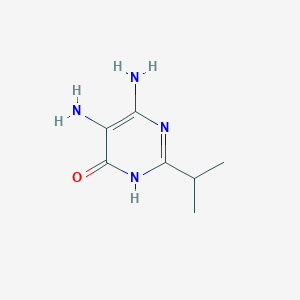
![3-[(Z)-2-Hydroxyprop-1-enyl]-4-(4-methylpiperazin-1-yl)-1,5-benzodiazepine-2-thione](/img/structure/B1436794.png)
